molecular formula C12H14O4 B169311 (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate CAS No. 155401-23-3

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

Cat. No.: B169311
CAS No.: 155401-23-3
M. Wt: 222.24 g/mol
InChI Key: ONOCGKVKAPMGRX-FNORWQNLSA-N
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Description

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamic acid derivatives It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of ferulic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of (E)-Ethyl 3-(3-oxo-4-methoxyphenyl)acrylate.

    Reduction: Formation of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of oxidative stress and inflammation pathways. The hydroxy and methoxy groups play a crucial role in scavenging free radicals and reducing oxidative damage. Additionally, it may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl or other ester groups.

Properties

IUPAC Name

ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOCGKVKAPMGRX-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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